molecular formula C11H8ClNO3S B12951749 7-Acetylquinoline-2-sulfonyl chloride

7-Acetylquinoline-2-sulfonyl chloride

Cat. No.: B12951749
M. Wt: 269.70 g/mol
InChI Key: PYEUOSXSOXBETO-UHFFFAOYSA-N
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Description

7-Acetylquinoline-2-sulfonyl chloride: is a chemical compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a double-ring structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetylquinoline-2-sulfonyl chloride typically involves the sulfonylation of quinoline derivatives. One common method is the reaction of 7-acetylquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position of the quinoline ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using advanced catalytic systems and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Acetylquinoline-2-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonyl thiol derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can be used in coupling reactions to form complex molecules with multiple functional groups.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from the reactions of this compound include sulfonamides, sulfonates, and various quinoline derivatives with modified functional groups.

Scientific Research Applications

7-Acetylquinoline-2-sulfonyl chloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.

    Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

    Biological Research: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 7-Acetylquinoline-2-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and the inhibition of enzyme activity. This mechanism is particularly relevant in the context of drug design and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloroquinoline-2-sulfonyl chloride
  • 7-Bromoquinoline-2-sulfonyl chloride
  • 7-Methylquinoline-2-sulfonyl chloride

Uniqueness

7-Acetylquinoline-2-sulfonyl chloride is unique due to the presence of the acetyl group at the 7-position, which can influence its reactivity and interaction with biological targets

Properties

Molecular Formula

C11H8ClNO3S

Molecular Weight

269.70 g/mol

IUPAC Name

7-acetylquinoline-2-sulfonyl chloride

InChI

InChI=1S/C11H8ClNO3S/c1-7(14)9-3-2-8-4-5-11(17(12,15)16)13-10(8)6-9/h2-6H,1H3

InChI Key

PYEUOSXSOXBETO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=CC(=N2)S(=O)(=O)Cl

Origin of Product

United States

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